N-Phenyl-4-pyridone
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Overview
Description
N-Phenyl-4-pyridone is a heterocyclic compound that features a pyridone ring substituted with a phenyl group at the nitrogen atom. This compound belongs to the class of pyridinones, which are known for their versatile applications in medicinal chemistry, agriculture, and industry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenyl-4-pyridone can be synthesized through various methods. One common approach involves the reaction of 4-pyridone with phenyl isocyanate under controlled conditions to yield this compound . Another method includes the catalytic three-component coupling of aldehydes, alkynes, and 4-pyridone hydrochloride hydrate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-4-pyridone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as 4-piperidones.
Substitution: It can participate in substitution reactions where the phenyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Zinc/acetic acid is often used for mild reduction reactions.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: 4-piperidones and other reduced forms.
Substitution: Substituted pyridones with different functional groups.
Scientific Research Applications
N-Phenyl-4-pyridone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Phenyl-4-pyridone involves its interaction with specific molecular targets and pathways. It can act as a hydrogen bond donor and acceptor, allowing it to form interactions with therapeutic targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
2-Pyridone: Another pyridone derivative with similar structural features but different substitution patterns.
4-Piperidone: A reduced form of 4-pyridone with distinct chemical properties.
Pyrimidine: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.
Uniqueness: N-Phenyl-4-pyridone is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its ability to act as both a hydrogen bond donor and acceptor enhances its versatility in various applications .
Properties
CAS No. |
39076-91-0 |
---|---|
Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-phenylpyridin-4-one |
InChI |
InChI=1S/C11H9NO/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h1-9H |
InChI Key |
DGYQMWOGVUXAFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C=C2 |
Origin of Product |
United States |
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